Cas no 14802-41-6 (Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-)

Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-, is a conjugated organic compound featuring a pyridyl-vinyl-pyridine structure. Its extended π-conjugation system enhances electronic delocalization, making it valuable in materials science and coordination chemistry. The compound exhibits strong fluorescence properties, suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors. Its rigid, planar structure facilitates stable metal-ligand interactions, useful in catalysis and supramolecular chemistry. The presence of two pyridine moieties allows for versatile binding modes, enabling applications in polymer synthesis and molecular recognition. High purity grades ensure consistent performance in research and industrial settings. This compound is typically handled under inert conditions due to its sensitivity to air and moisture.
Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]- structure
14802-41-6 structure
Product name:Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-
CAS No:14802-41-6
MF:C12H10N2
MW:182.2212
CID:197565
PubChem ID:6303920

Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-
    • 2-(2-pyridin-4-ylethenyl)pyridine
    • Trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene
    • (E)-1-(2-pyridyl)-2-(4-pyridyl)ethylene
    • 2,4'-ethene-1,2-diyl-bis-pyridine
    • 2-[2-(pyridin-4-yl)ethenyl]pyridine
    • Pyridine,2-[2-(4-pyridinyl)ethenyl]
    • trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene
    • trans-1-[2]Pyridyl-2-[4]pyridyl-aethen
    • trans-1-[2]pyridyl-2-[4]pyridyl-ethene
    • trans-2,4'-vinylenedipyridine
    • Einecs 238-866-9
    • trans-2,4-vinylenedipyridine
    • 1-(-2-PYRIDYL)-2-(4-PYRIDYL)ETHYLENE
    • 2-[(E)-2-(Pyridin-4-yl)ethenyl]pyridine
    • Pyridine, 2-[2-(4-pyridinyl)ethenyl]-, (E)-
    • 2-(2-(Pyridin-4-yl)vinyl)pyridine
    • P2784
    • trans-1-(2-Pyridyl)-2-(4-pyridyl)-ethylene, 97%
    • 2-[(E)-2-pyridin-4-ylvinyl]pyridine
    • NCGC00246849-01
    • NSC61719
    • 1-(2-Pyridyl)-2-(4-pyridyl)ethylene
    • SR-01000473578
    • SMR000528290
    • MLS000736687
    • AKOS015916145
    • (E)-2-[2-(Pyridin-4-yl)vinyl]pyridine
    • 14802-41-6
    • HMS2886G06
    • 2-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
    • DTXSID801278862
    • (E)-2,4'-(ethene-1,2-diyl)dipyridine
    • CHEMBL69631
    • 1-(2-pyridyl)-2-(4-pyridyl)ethene
    • MFCD00006357
    • NSC-61719
    • SR-01000473578-1
    • J-008432
    • Pyridine, 2-[2-(4-pyridinyl)ethenyl]-
    • 2-[(E)-2-pyridin-4-ylethenyl]pyridine
    • 33070-08-5
    • BDBM50279876
    • Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl]-
    • SCHEMBL713665
    • RETWYDZOYDJBIX-SNAWJCMRSA-N
    • G83690
    • pyridine, trans-2-(4-pyridylethenyl)-
    • Inchi: InChI=1S/C12H10N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-10H/b5-4+
    • InChI Key: RETWYDZOYDJBIX-SNAWJCMRSA-N
    • SMILES: N1C=CC(/C=C/C2C=CC=CN=2)=CC=1

Computed Properties

  • Exact Mass: 182.084398g/mol
  • Surface Charge: 0
  • XLogP3: 2.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 182.084398g/mol
  • Monoisotopic Mass: 182.084398g/mol
  • Topological Polar Surface Area: 25.8Ų
  • Heavy Atom Count: 14
  • Complexity: 183
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 70-72 °C(lit.)
  • PSA: 25.78000
  • LogP: 2.64700
  • Solubility: Not available

Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2784-1G
(E)-2-[2-(Pyridin-4-yl)vinyl]pyridine
14802-41-6 >98.0%(GC)
1g
¥1590.00 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-229473-10g
trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene,
14802-41-6 97%
10g
¥4137.00 2023-09-05
City Chemical
P1343-10GM
1-(-2-pyridyl)-2-(4-pyridyl)ethylene
14802-41-6 97%
10gm
$82.55 2023-09-19
Ambeed
A246096-10g
2-(2-(Pyridin-4-yl)vinyl)pyridine
14802-41-6 97% mix TBC as stabilizer
10g
$531.0 2024-04-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2784-200MG
(E)-2-[2-(Pyridin-4-yl)vinyl]pyridine
14802-41-6 >98.0%(GC)
200mg
¥380.00 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-229473-10 g
trans-1-(2-Pyridyl)-2-(4-pyridyl)ethylene,
14802-41-6 97%
10g
¥4,137.00 2023-07-10
abcr
AB568305-1g
(E)-2-[2-(Pyridin-4-yl)vinyl]pyridine, 98%; .
14802-41-6 98%
1g
€296.50 2024-08-02
abcr
AB568305-200mg
(E)-2-[2-(Pyridin-4-yl)vinyl]pyridine, 98%; .
14802-41-6 98%
200mg
€104.30 2024-08-02

Additional information on Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-

Pyridine, 2-[(1E)-2-(4-Pyridinyl)ethenyl] - A Comprehensive Overview

Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl], also known by its CAS number 14802-41-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the broader class of pyridine derivatives, which are characterized by their aromatic six-membered ring containing one nitrogen atom. The presence of a vinyl group attached to the pyridine ring introduces unique electronic and structural properties that make this compound particularly interesting for various applications.

The structure of Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] consists of a central pyridine ring with a vinyl group (C=C) at the 2-position. The vinyl group is further substituted with another pyridinyl group at the 4-position, creating a conjugated system that enhances its electronic properties. This conjugation not only stabilizes the molecule but also imparts unique optical and electronic characteristics, making it a valuable compound in the design of functional materials.

Recent studies have explored the potential of Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] in the development of advanced materials for optoelectronic devices. Researchers have demonstrated that this compound can serve as a building block for constructing π-conjugated polymers, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability of this compound to facilitate charge transport and emission makes it a promising candidate for enhancing the efficiency and stability of these devices.

In addition to its role in materials science, Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] has also been investigated for its potential in medicinal chemistry. The compound's structure allows for interactions with biological systems, particularly in the context of enzyme inhibition and drug delivery. Recent findings suggest that this compound may exhibit selective binding properties towards certain proteins, opening avenues for its use in therapeutic applications.

The synthesis of Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity levels. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to efficiently construct the desired vinyl linkage between two pyridine rings.

From an environmental perspective, understanding the degradation pathways and toxicity profile of Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] is crucial for its safe handling and application. Studies have indicated that this compound undergoes biodegradation under specific conditions, reducing its environmental impact. However, further research is needed to fully characterize its behavior in various ecosystems.

In conclusion, Pyridine, 2-[(1E)-2-(4-pyridinyl)ethenyl] is a versatile compound with diverse applications across multiple disciplines. Its unique structure and electronic properties make it an invaluable tool in the development of advanced materials and pharmaceuticals. As research continues to uncover new insights into its potential uses and behaviors, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:14802-41-6)Pyridine,2-[(1E)-2-(4-pyridinyl)ethenyl]-
A1201591
Purity:99%
Quantity:1g
Price ($):199.0